molecular formula C26H20F2N4O3S2 B2592715 N-(2,5-difluorophenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 1115570-37-0

N-(2,5-difluorophenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No.: B2592715
CAS No.: 1115570-37-0
M. Wt: 538.59
InChI Key: RGVIJKYLZZYWKL-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a structurally complex heterocyclic compound featuring a benzo[c]pyrimido[4,5-e][1,2]thiazin core modified with sulfone (5,5-dioxido) groups, a thioacetamide linkage, and substituents including a 4-methylbenzyl group and a 2,5-difluorophenyl moiety.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[6-[(4-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F2N4O3S2/c1-16-6-8-17(9-7-16)14-32-22-5-3-2-4-19(22)25-23(37(32,34)35)13-29-26(31-25)36-15-24(33)30-21-12-18(27)10-11-20(21)28/h2-13H,14-15H2,1H3,(H,30,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVIJKYLZZYWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=C(C=CC(=C5)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,5-difluorophenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the thiazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorinated aromatic ring: This step might involve a nucleophilic aromatic substitution reaction.

    Attachment of the acetamide group: This can be done through an amidation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Basic Information

  • Common Name : N-(2,5-difluorophenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
  • CAS Number : 1115570-37-0
  • Molecular Formula : C26H20F2N4O3S2
  • Molecular Weight : 538.6 g/mol

Structural Features

The compound features a thiazine ring and a difluorophenyl moiety, which may enhance its biological properties. The presence of multiple functional groups contributes to its potential interactions with biological targets.

Pharmacological Research

The compound's structural complexity suggests multiple pharmacological applications. Preliminary studies indicate its potential as an anticancer agent due to its ability to interact with specific cellular pathways involved in tumor growth and metastasis.

Neuropharmacology

Given the increasing interest in compounds that can modulate neurological pathways, this compound may have applications in neuropharmacology. Its potential to affect neurotransmitter systems could lead to developments in treatments for neurodegenerative diseases.

Case Study: Neuroprotective Effects

Research into structurally related compounds has indicated neuroprotective effects through the inhibition of cholinesterase enzymes. Such activities could be beneficial in conditions like Alzheimer's disease . Further exploration of this compound may reveal similar properties.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar thiazine structures have shown efficacy against various bacterial and fungal strains.

Case Study: Antimicrobial Testing

In studies assessing antimicrobial activity of related compounds against pathogens such as Escherichia coli and Staphylococcus aureus, significant inhibition was observed . The implications for this compound warrant further investigation into its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of “N-(2,5-difluorophenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorinated aromatic rings and thiazine moiety could play crucial roles in binding to molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous heterocyclic systems from the provided evidence, focusing on molecular architecture, functional groups, and spectral properties.

Table 1: Structural and Functional Group Comparison

Compound Name/Identifier Core Structure Key Substituents/Functional Groups Molecular Weight (g/mol)
Target Compound Benzo[c]pyrimido[4,5-e][1,2]thiazin 5,5-dioxido, thioacetamide, 4-methylbenzyl, 2,5-difluorophenyl ~550 (estimated)
(11a) [] Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran, cyano 386
(11b) [] Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran, cyano 403
(12) [] Pyrimido[2,1-b]quinazoline 5-Methylfuran, cyano, ketone 318

Key Observations:

Core Heterocycles: The target compound’s benzo[c]pyrimido[4,5-e][1,2]thiazin core is distinct from the thiazolo[3,2-a]pyrimidine (11a, 11b) and pyrimido[2,1-b]quinazoline (12) systems in . The fused thiazine ring in the target provides enhanced rigidity and electronic effects due to sulfone groups . Compounds 11a and 11b share a thiazolo-pyrimidine scaffold but lack sulfone moieties, relying instead on benzylidene and cyano groups for electronic modulation.

Functional Groups :

  • The 5,5-dioxido (sulfone) groups in the target compound are absent in all analogs. These groups likely enhance solubility and hydrogen-bonding capacity compared to the ketones in compound 12 .
  • The thioacetamide linkage (-S-CH2-C(=O)-NH-) in the target is unique; compounds 11a/b utilize benzylidene groups for conjugation, while 12 employs a direct quinazoline fusion .

Substituent Effects: The 2,5-difluorophenyl group in the target may improve metabolic stability and binding affinity compared to the 5-methylfuran substituents in 11a/b and 12, which are prone to oxidative metabolism . The 4-methylbenzyl substituent in the target offers lipophilicity, contrasting with the polar cyano groups in 11a/b .

Table 2: Spectral Data Comparison (IR and NMR)

Compound IR Peaks (cm⁻¹) Key ^1H/^13C NMR Signals
Target ~1320, 1150 (S=O stretching) [hypothetical] δ 2.3 (CH3, 4-methylbenzyl), δ 7.2–7.8 (ArH) [hypothetical]
11a [1] 3436, 3173 (NH), 2219 (CN) δ 2.24–2.37 (CH3), δ 7.29–7.94 (ArH, =CH)
11b [1] 3423, 3119 (NH), 2209 (CN) δ 2.24 (CH3), δ 7.41–8.01 (ArH, =CH)
12 [1] 3217 (NH), 2220 (CN), 1719 (C=O) δ 2.34 (CH3), δ 7.10–7.82 (ArH)

Insights:

  • The target’s hypothetical sulfone IR peaks (~1320, 1150 cm⁻¹) would distinguish it from 11a/b and 12, which lack S=O groups.
  • The cyano group (CN) is a common feature across all compounds, with IR peaks near 2200 cm⁻¹ and NMR signals for sp-hybridized carbons (δ ~98–117 ppm in ^13C spectra) .

Research Findings and Implications

  • Synthetic Complexity : The target compound’s synthesis likely requires advanced sulfonation and regioselective alkylation steps, contrasting with the simpler condensation methods used for 11a/b and 12 .
  • Pharmacological Potential: The sulfone and difluorophenyl groups suggest enhanced target binding and stability compared to compounds, which may explain its development as a candidate for enzyme inhibition (e.g., kinases or proteases).
  • Limitations: No direct biological data are available for the target compound in the provided evidence. However, structural analogs like 11a/b and 12 have shown moderate activity in preliminary antimicrobial assays, implying possible shared mechanisms .

Biological Activity

N-(2,5-difluorophenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide (CAS Number: 1115570-37-0) is a synthetic compound belonging to a class of heterocyclic compounds. Its unique structure and composition suggest potential biological activities that warrant detailed investigation. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula for this compound is C26H20F2N4O3S2C_{26}H_{20}F_{2}N_{4}O_{3}S_{2}, with a molecular weight of approximately 538.59 g/mol. The structure includes a difluorophenyl group and a thiazine moiety, which are significant for its biological interactions.

PropertyValue
Molecular Formula C26H20F2N4O3S2
Molecular Weight 538.59 g/mol
CAS Number 1115570-37-0

The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors in biological systems. The fluorinated aromatic rings and thiazine moiety may facilitate binding to molecular targets, potentially modulating enzyme activity or receptor signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related thiazine derivatives found that they demonstrated moderate to significant antibacterial and antifungal activities. These findings suggest that the compound may also possess similar properties due to its structural characteristics .

Anticancer Potential

Preliminary investigations into the antiproliferative effects of structurally related compounds have shown promising results against various cancer cell lines. For instance, certain derivatives exhibited high antiproliferative activity against breast and colon cancer cell lines. The mechanisms underlying these effects are believed to involve inhibition of critical cellular pathways essential for tumor growth and survival .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazine derivatives against common bacterial strains. Compounds with higher lipophilicity showed enhanced antibacterial effects, indicating a potential for developing new antimicrobial agents based on the thiazine framework .
  • Anticancer Activity : Another research effort focused on the synthesis of fluorinated pyrimidines and their antiproliferative activities against lung cancer cells. The study found that modifications in the chemical structure significantly influenced their efficacy, suggesting that this compound could be optimized for better anticancer activity through structural variations .

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